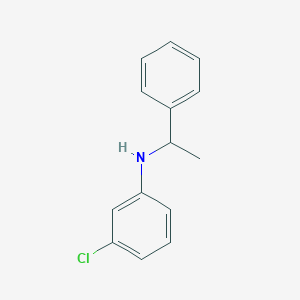

3-chloro-N-(1-phenylethyl)aniline

准备方法

合成路线和反应条件

美索辛的合成涉及酰胺中间体的形成。 最初,哌嗪与2-甲氧基丙酰氯反应生成酰胺 . 然后,该中间体与取代的喹唑啉反应生成美索辛 .

工业生产方法

美索辛的工业生产遵循类似的合成路线,但规模更大。 反应条件针对产率和纯度进行了优化,通常涉及控制温度、压力,以及使用催化剂来提高反应速率和选择性 .

化学反应分析

Substitution Reactions

Nucleophilic Substitution

The chlorine atom on the benzene ring undergoes nucleophilic substitution under basic conditions. For example, reaction with hydroxyl or alkoxy nucleophiles in the presence of sodium hydroxide or potassium carbonate typically yields substituted aniline derivatives .

| Reagent | Condition | Product |

|---|---|---|

| NaOH (aq) | Reflux in ethanol | 3-hydroxy-N-(1-phenylethyl)aniline |

| CH3ONa | DMF, 80°C | 3-methoxy-N-(1-phenylethyl)aniline |

Oxidation and Reduction

Oxidation

The compound can be oxidized to quinones using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). For example:

Reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) converts the compound to its amine derivatives .

Reduction

Reduction of imine intermediates (formed via hydroamination) with NaBH4 yields stable secondary amines .

Hydroamination Reactions

Hydroamination with chloroalkynes and aromatic amines under gold catalysis (e.g., IPrAuCl) produces α-chloromethylketimines. The reaction proceeds via a two-step mechanism involving coordination of the alkyne to the gold catalyst, followed by nucleophilic attack by the amine .

| Catalyst | Temperature | Yield |

|---|---|---|

| IPrAuCl (1 mol%) | 120°C | 85–95% |

| PdI2 (5 mol%) | Microwave heating | 70–85% |

Thermal Rearrangements

Thermal pyrolysis at 220°C in benzene converts the compound into 3-chloropyrrole derivatives via a cyclopropane ring-opening mechanism. Polar solvents enhance selectivity toward 3-chloropyrroles, while basic additives favor 2-chloropyrroles .

Grignard Reactions

Reaction with organomagnesium reagents (e.g., iPrMgBr) in THF forms amine derivatives. For instance:

This process is efficient for synthesizing functionalized amines .

Analytical Techniques

Key methods for characterizing reaction products include:

- 1H NMR : δ 1.51 (CH3), 4.10 (NH), 7.20–7.40 (aromatic protons) .

- GC/MS : Monitoring reaction progress and verifying product formation .

Research Highlights

- Biological Activity : Derivatives of 3-chloro-N-(1-phenylethyl)aniline exhibit anti-cancer properties, particularly in apoptosis induction .

- Catalytic Efficiency : PdI2 and IPrAuCl catalysts enable high-yield hydroamination under mild conditions .

- Steric Effects : The bulky 1-phenylethyl group reduces reactivity in nucleophilic substitution but stabilizes intermediates in thermal rearrangements .

科学研究应用

Medicinal Chemistry

Antidepressant Development

Recent studies have highlighted the potential of 3-chloro-N-(1-phenylethyl)aniline as a precursor in the synthesis of antidepressant molecules. The compound can be utilized in metal-catalyzed reactions that synthesize various pharmacologically active compounds. For instance, the asymmetric radical formation catalyzed by chiral Lewis acids offers a pathway to produce enantiopure vicinal hydroxyl amino alcohols, which are essential for developing new antidepressants .

Case Study: Synthesis of Reboxetine Analogues

Reboxetine, an SNRI (serotonin-norepinephrine reuptake inhibitor), has been synthesized using intermediates derived from this compound. The dynamic kinetic resolution (DKR) process employed in this synthesis significantly improved yields, demonstrating the compound's utility in creating effective antidepressants .

Organic Synthesis

Catalytic Reactions

This compound serves as a valuable building block in various catalytic reactions. Its structural features allow it to participate in hydroamination and coupling reactions, leading to the formation of more complex organic structures. For instance, gold-catalyzed hydroamination reactions have shown promising results when utilizing this compound, yielding high percentages of desired products under optimized conditions .

Table 1: Reaction Conditions and Yields

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Hydroamination | IPrAuCl | 120 °C, Toluene | 98% |

| Asymmetric Transfer Hydrogenation | Ru(bpy) catalyst | Room temperature | 93% |

| Michael Addition | Fe(acac)3 | Mild conditions | 82% |

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for its potential to enhance material properties. Its chlorinated structure can improve the thermal stability and mechanical strength of polymers, making it suitable for applications in coatings and adhesives.

Case Study: Polymer Modification

Research has shown that modifying polymers with this compound can lead to improved resistance against environmental stressors. For instance, studies indicate that polymers containing chlorinated amines exhibit enhanced durability when exposed to heat and moisture, suggesting potential applications in protective coatings for industrial use.

作用机制

美索辛通过拮抗α1肾上腺素受体发挥作用。通过阻断这些受体,美索辛阻止肾上腺素和去甲肾上腺素的结合,导致血管和前列腺平滑肌的松弛。 这会导致血管扩张,继而降低血压,并改善BPH患者的尿流 .

相似化合物的比较

类似化合物

哌唑嗪: 另一种用于治疗高血压和BPH的α1肾上腺素受体拮抗剂。

特拉唑嗪: 结构和功能与美索辛类似,用于治疗相同适应症。

多沙唑嗪: 也是一种具有类似治疗用途的α1肾上腺素受体拮抗剂.

独特性

美索辛在其特定的结合亲和力和药代动力学特征方面具有独特性,与其他α1肾上腺素受体拮抗剂相比,这可能在疗效和副作用方面提供优势 .

生物活性

3-Chloro-N-(1-phenylethyl)aniline, with the molecular formula CHClN and CAS number 109240-37-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by a chloro substituent on the aromatic ring and an ethyl group attached to the nitrogen atom. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 235.72 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study demonstrated that this compound induces apoptosis in various cancer cell lines, showing promise as a therapeutic agent against tumors. The compound's mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Case Study:

In a controlled experiment, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC value of approximately 25 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

These findings suggest that the compound could be developed further as an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It is believed to function as an enzyme inhibitor, potentially affecting metabolic pathways linked to cancer cell growth and survival. Additionally, its structure allows it to fit into active sites of enzymes, blocking their function and leading to decreased cellular proliferation.

属性

IUPAC Name |

3-chloro-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAORUNDHDPHKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。